molecular formula C22H16Cl2N2OS2 B15149013 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B15149013
M. Wt: 459.4 g/mol
InChI Key: VEGCESNHPAKBKT-UHFFFAOYSA-N
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Description

3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a combination of dichlorophenyl, thiophene, and tetrahydroisoquinoline moieties

Preparation Methods

The synthesis of 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dichlorophenyl and thiophene intermediates, followed by their coupling with the tetrahydroisoquinoline core. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and nitriles. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and thiophene sites.

    Cyclization: It can form cyclic structures under specific conditions, which may involve the use of catalysts or high temperatures.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives and cyclic compounds .

Scientific Research Applications

3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it can act as a kinase inhibitor, modulating signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile include:

The uniqueness of this compound lies in its combined structural features, which confer a wide range of biological activities and synthetic versatility .

Properties

Molecular Formula

C22H16Cl2N2OS2

Molecular Weight

459.4 g/mol

IUPAC Name

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C22H16Cl2N2OS2/c23-13-7-8-16(18(24)10-13)19(27)12-29-22-17(11-25)14-4-1-2-5-15(14)21(26-22)20-6-3-9-28-20/h3,6-10H,1-2,4-5,12H2

InChI Key

VEGCESNHPAKBKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CS3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

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